molecular formula C10H18N2O2 B13279868 Piperidin-2-ylmethyl cyclopropylcarbamate

Piperidin-2-ylmethyl cyclopropylcarbamate

Cat. No.: B13279868
M. Wt: 198.26 g/mol
InChI Key: UCJHYDCZKWDIOB-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethylN-cyclopropylcarbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds with piperidine moieties are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Piperidin-2-ylmethylN-cyclopropylcarbamate, often involves multi-component reactions (MCRs). One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This method provides good yields, easy work-ups, and short reaction times.

Industrial Production Methods

Industrial production methods for piperidine derivatives typically involve the use of ionic liquids as catalysts due to their tunable physical and chemical properties. These methods are advantageous because they offer high thermal and chemical stability, low vapor pressure, and non-flammability .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylN-cyclopropylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Piperidin-2-ylmethylN-cyclopropylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperidin-2-ylmethylN-cyclopropylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperidin-2-ylmethylN-cyclopropylcarbamate include other piperidine derivatives such as:

Uniqueness

Piperidin-2-ylmethylN-cyclopropylcarbamate is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a piperidine ring with a cyclopropylcarbamate group makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

piperidin-2-ylmethyl N-cyclopropylcarbamate

InChI

InChI=1S/C10H18N2O2/c13-10(12-8-4-5-8)14-7-9-3-1-2-6-11-9/h8-9,11H,1-7H2,(H,12,13)

InChI Key

UCJHYDCZKWDIOB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)COC(=O)NC2CC2

Origin of Product

United States

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